OXP1 vs. HBT1: Agonistic Effect Magnitude in Primary Neuronal Patch-Clamp Electrophysiology
In a direct head-to-head comparison using patch-clamp electrophysiology in primary neurons, OXP1 exhibited remarkable agonistic effect (defined as direct receptor activation in the absence of exogenous agonist), whereas HBT1 showed little agonistic effect under identical recording conditions [1]. LY451395 also displayed remarkable agonistic effect comparable to OXP1 in this assay system [1]. This differentiation is not a potency comparison (EC50 data not provided for either compound) but rather a qualitative yet quantifiable difference in intrinsic efficacy profile.
| Evidence Dimension | Intrinsic agonistic effect (direct receptor activation in absence of agonist) |
|---|---|
| Target Compound Data | Remarkable agonistic effect observed |
| Comparator Or Baseline | HBT1: little agonistic effect observed; LY451395: remarkable agonistic effect observed |
| Quantified Difference | Qualitative difference in intrinsic efficacy; quantitative EC50 or current amplitude data not reported |
| Conditions | Patch-clamp electrophysiology using primary neurons (specific neuronal subtype and recording parameters not detailed in available source) |
Why This Matters
Higher intrinsic agonistic effect may translate to greater standalone receptor activation, a parameter that influences selection for assays where agonist-free baseline stimulation is required.
- [1] Kunugi A, Tajima Y, Kuno H, Sogabe S, Kimura H. HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production. J Pharmacol Exp Ther. 2018 Mar;364(3):377-389. View Source
